Product packaging for Benzylboronic acid pinacol ester(Cat. No.:CAS No. 87100-28-5)

Benzylboronic acid pinacol ester

Cat. No.: B1364834
CAS No.: 87100-28-5
M. Wt: 218.10 g/mol
InChI Key: YCNQPAVKQPLZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzylboronic acid pinacol ester (CAS 87100-28-5) is a stable, bench-storable organoboron reagent that serves as a versatile synthetic building block for the introduction of a benzyl group. Its main applications in research include serving as a nucleophile for carbonyl addition and participating in metal-catalyzed cross-coupling reactions. When activated with an organolithium base such as s -butyllithium, this reagent forms a nucleophilic boronate complex that undergoes chemoselective addition to aldehydes , providing secondary alcohols in excellent yields. The benzyl group is transferred selectively over the alkyl group of the activating agent . This nucleophilic reactivity also extends to activated ketones , such as trifluoromethyl ketones, for the synthesis of valuable trifluoromethyl alcohol motifs found in pharmacologically active compounds . As a substrate in Suzuki-Miyaura cross-coupling , the benzylic boronate enables the construction of C-C bonds for the synthesis of diverse benzyl-substituted architectures . The compound can be synthesized via several methods, including electrochemical synthesis from benzylic halides, which avoids the use of noble metal catalysts , and a recent, mild photochemical homologation of boronic acids using N -tosylhydrazones . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BO2 B1364834 Benzylboronic acid pinacol ester CAS No. 87100-28-5

Properties

IUPAC Name

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQPAVKQPLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007338
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87100-28-5
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Benzylboronic Acid Pinacol Ester

Classical and Stoichiometric Approaches to Benzylboronate Synthesis

These foundational methods often involve the use of stoichiometric organometallic reagents.

A well-established method for synthesizing benzylboronic acid pinacol (B44631) ester involves the reaction of a benzyl (B1604629) Grignard reagent with pinacolborane. organic-chemistry.orgescholarship.org This reaction proceeds at ambient temperature in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgescholarship.org The process begins with the formation of a trialkoxy alkyl borohydride (B1222165) intermediate, which then rapidly eliminates hydridomagnesium bromide to yield the desired benzylboronic acid pinacol ester in good yields. organic-chemistry.orgescholarship.org

This method can also be performed under Barbier conditions, where the organic halide, magnesium metal, and pinacolborane are all present in the reaction mixture from the start. organic-chemistry.orgescholarship.org This variation is particularly advantageous for reactive halides like benzylic halides, as it minimizes the formation of Wurtz coupling side products. escholarship.org A significant advancement in this area is the use of a catalytic amount of magnesium (as low as 10 mol%), where pinacolborane serves a dual role as both the borylating agent and a reducing agent to regenerate the organomagnesium species in situ. organic-chemistry.orgacs.org This catalytic approach offers high yields (75-98%) and is more environmentally friendly as it avoids the need for transition metals. organic-chemistry.org

Table 1: Grignard Reagent-Mediated Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
Benzyl HalideMg, PinacolboraneTHF, Ambient TemperatureGood organic-chemistry.orgescholarship.org
Benzyl HalideMg (catalytic), Pinacolborane, TriethylamineRefluxing THF75-98% organic-chemistry.org

Benzylic halides can be directly converted to benzylboronates through reactions with various borating agents. khanacademy.org One approach involves a reductive coupling of benzyl halides with pinacolborane, which can be facilitated by a catalytic amount of magnesium. organic-chemistry.org In this reaction, pinacolborane acts as both an electrophile and a reducing agent. organic-chemistry.org

Another strategy is the light-promoted homologation of boronic acids with N-sulfonylhydrazones. rsc.org This method involves the photolysis of an N-tosylhydrazone salt to generate a diazoalkane, which then undergoes carboborylation. rsc.org The resulting benzylboronic acid is subsequently treated with pinacol to form the stable pinacol ester, a necessary step to prevent protodeboronation of the unstable benzylboronic acid. rsc.org

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis, particularly with palladium, has emerged as a powerful and versatile tool for the synthesis of this compound, offering milder reaction conditions and broader functional group tolerance. rsc.org

Palladium catalysts are highly effective in promoting the formation of carbon-boron bonds.

The palladium-catalyzed cross-coupling of benzylic halides with pinacolborane is a widely used method for synthesizing benzylboronates. tandfonline.comresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base, with diisopropylethylamine (iPr2NEt) being particularly effective. tandfonline.com The reaction proceeds efficiently with various benzyl halides, affording the corresponding benzylboronates in good yields. tandfonline.comresearchgate.net The choice of ligand is crucial, with monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) showing good results. tandfonline.com

Table 2: Palladium-Catalyzed Borylation of Benzyl Halides

Benzyl HalideCatalystBaseBoron SourceYieldReference
Benzyl chloridePdCl2(PPh3)2iPr2NEtPinacolborane96% tandfonline.com
Various benzyl halidesPdCl2(PPh3)2iPr2NEtPinacolboraneGood researchgate.net

The proposed mechanism for this transformation generally involves the oxidative addition of the benzylic halide to the Pd(0) complex, followed by transmetalation with the borane (B79455) and subsequent reductive elimination to yield the benzylboronate and regenerate the catalyst. researchgate.net

A more direct and atom-economical approach is the palladium-catalyzed C-H borylation of alkylbenzenes. researchgate.netcapes.gov.br This method allows for the direct conversion of a benzylic C-H bond to a C-B bond. A notable example is the use of 10% palladium on carbon (Pd/C) as a catalyst to react alkylbenzenes with either bis(pinacolato)diboron (B136004) or pinacolborane at 100 °C. researchgate.netcapes.gov.br This reaction selectively produces monoborylated products in moderate to good yields for substrates like toluene, xylenes, and mesitylene. researchgate.net

Table 3: Palladium-Catalyzed C-H Borylation of Alkylbenzenes

AlkylbenzeneCatalystBoron SourceTemperatureYieldReference
Toluene10% Pd/CBis(pinacolato)diboron or Pinacolborane100 °CGood researchgate.net
o-, m-, p-Xylene10% Pd/CBis(pinacolato)diboron or Pinacolborane100 °CModerate to Good researchgate.net
Mesitylene10% Pd/CBis(pinacolato)diboron or Pinacolborane100 °CModerate to Good researchgate.net

Palladium-Catalyzed Borylation

Formal Homologation of Arylboronic Acids

A significant advancement in the synthesis of benzylboronic acid pinacol esters involves the formal one-carbon homologation of readily available arylboronic acids. This approach circumvents the need for pre-functionalized benzyl halides, offering a more direct route to the desired products.

One notable method employs trimethylsilyldiazomethane (B103560) (TMSCHN₂) as the one-carbon source in a transition-metal-free reaction. rsc.org This process is characterized by its broad substrate scope and high tolerance for various functional groups. rsc.org The reaction proceeds smoothly and can be readily scaled up, making it a practical choice for laboratory and potential industrial applications. rsc.org

Another strategy involves a palladium-catalyzed homologation using halomethylboronic acid pinacol esters (e.g., bromomethyl Bpin) as a carbenoid equivalent. acs.orgnih.gov This method is distinguished by a remarkably facile oxidative addition, which is attributed to an α-boryl effect. acs.orgnih.gov A key feature of this process is the chemoselective transmetalation that allows for the direct synthesis of benzylic boronic acid esters from aryl boronic acids without the requirement for stoichiometric organometallic reagents. acs.orgnih.gov This palladium-catalyzed platform has also been extended to a diversity-oriented synthesis of various benzylic C-X bonds, enabling the formation of C-C, C-O, and C-N bonds from the resulting benzylboronic acid pinacol esters. researchgate.net

These homologation strategies provide a powerful and direct entry to benzylboronic acid pinacol esters, expanding the toolkit for organic chemists. acs.orgnih.govresearchgate.net

Stereospecific Cross-Coupling with sp² Electrophiles

The stereospecific synthesis of chiral secondary and tertiary boronic esters and their subsequent cross-coupling with sp² electrophiles represents a sophisticated approach to constructing stereochemically defined molecules. While not a direct synthesis of the parent this compound, these methods are crucial for creating more complex, substituted analogues.

A noteworthy protocol enables the stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics. acs.org The process is initiated by the formation of a boronate complex, which, upon activation with Troc-Cl, undergoes a 1,2-migration to furnish the coupled product with high stereospecificity. acs.org

Furthermore, a general palladium-catalyzed process has been developed for the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles, including secondary alkylboronic acids and their trifluoroborate salts, with aryl chlorides. acs.org This reaction proceeds with inversion of configuration at the carbon center and minimal isomerization of the alkyl nucleophile. acs.org These methodologies underscore the potential for creating complex, three-dimensional structures from chiral boronic ester building blocks.

Rhodium-Catalyzed Borylation

C-H Borylation in Benzylic Position

Rhodium catalysts have proven effective in the direct C-H borylation of alkylbenzenes at the benzylic position. This method offers an atom-economical route to benzylboronic acid pinacol esters by activating a typically unreactive C-H bond.

A key development in this area is the use of the homogeneous catalyst precursor [RhCl(PiPr₃)₂(N₂)] with pinacolborane (HBpin). nih.gov This system demonstrates high selectivity for the benzylic positions of substrates like toluene, p-xylene, and mesitylene. nih.gov The observed selectivity is attributed to the formation of η³-benzyl intermediates during the catalytic cycle. nih.gov This direct functionalization strategy avoids the need for pre-activated starting materials, representing a more efficient synthetic pathway. nih.govworktribe.com

Addition to Aldehydes and Imines

While the addition of benzylboronic acid pinacol esters to aldehydes and imines is a transformation of the ester itself rather than a synthesis of it, related rhodium-catalyzed reactions provide important context. For instance, the rhodium-catalyzed addition of secondary benzylboronic esters to aldehydes and imines has been reported, although good yields often require electron-withdrawing groups on the electrophile. nih.gov

More broadly, rhodium catalysts are utilized in the addition of aryl- and alkenylboronic acids to various electrophiles. nih.govgoogle.com For example, the highly enantioselective catalytic asymmetric addition of aryl- and alkenylboronic acids to N-benzylnicotinate salts has been achieved using rhodium catalysis. nih.gov These examples highlight the versatility of rhodium catalysts in C-C bond-forming reactions involving organoboron reagents.

Iron-Catalyzed Benzylic C-H Borylation

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for C-H borylation reactions. A significant contribution is an iron-catalyzed, directed benzylic C-H borylation that delivers valuable boronic esters from primary and secondary C(sp³)-H bonds. researchgate.netnih.govorganic-chemistry.org

This method is characterized by its mild reaction conditions and remarkably short reaction times, often around 7-8 minutes. researchgate.netnih.govorganic-chemistry.org A directing group, typically an amide, is employed to achieve complete site selectivity, even in the presence of multiple benzylic C-H bonds. researchgate.netorganic-chemistry.org The reaction exhibits good tolerance for a variety of functional groups. researchgate.netnih.govorganic-chemistry.org This approach provides a powerful tool for the selective functionalization of complex molecules at the benzylic position. organic-chemistry.orgorganic-chemistry.org

Nickel-Catalyzed Hydroboration and Cross-Coupling

Nickel catalysis has become a powerful tool for the synthesis of benzylboronic acid pinacol esters through various strategies, including cross-coupling and hydroboration reactions.

A recently developed nickel-catalyzed C(sp²)-C(sp³) Suzuki-type cross-coupling reaction of arylboronic acids with α-iodoboronates provides an efficient route to a wide range of primary and secondary benzyl boronic esters. researchgate.net This method is notable for its mild reaction conditions, broad substrate scope, and high tolerance of functional groups. researchgate.net The practicality of this approach has been demonstrated through gram-scale synthesis and subsequent transformations. researchgate.net

Furthermore, nickel catalysis enables the cross-coupling of redox-active esters, derived from alkyl carboxylic acids, with boronic acids. nih.gov This transformation, analogous to the Suzuki coupling, is practical, scalable, and utilizes inexpensive nickel catalysts. nih.gov

In the realm of hydroboration, a chiral nickel complex catalyzes the enantioselective hydroboration of vinylarenes using bis(pinacolato)diboron and methanol (B129727) as a hydride source, yielding chiral benzylic boronate esters with high enantiomeric excess. organic-chemistry.org These nickel-catalyzed methods offer versatile and efficient pathways to access benzylboronic acid pinacol esters and their derivatives.

Cobalt-Catalyzed Hydroboration and Reductive Coupling

Cobalt-catalyzed reactions have emerged as a cost-effective and efficient alternative to precious metal-catalyzed systems for the synthesis of benzylboronic acid pinacol esters. These methods primarily involve the hydroboration of vinylarenes and internal alkynes, as well as the reductive coupling of benzyl halides.

A notable approach involves the Markovnikov selective hydroboration of vinylarenes. rsc.orgnih.gov Using a bipyridiyl-oxazoline cobalt catalyst, such as tBuBPOCoCl2, with pinacolborane (HBpin) and sodium tert-butoxide (NaOtBu) as an activator, a variety of benzylboronic esters can be synthesized with high regioselectivity for the branched product. rsc.orgnih.gov This method demonstrates good functional group tolerance, with successful hydroboration of styrenes bearing both electron-donating and electron-withdrawing substituents. rsc.org

Furthermore, cobalt catalysis is effective in the hydroboration of internal alkynes. A chiral imidazoline (B1206853) iminopyridine (IIP) ligand in conjunction with a cobalt catalyst enables the highly regio- and enantioselective hydroboration/hydrogenation of internal alkynes with HBpin, yielding chiral benzylic boronate esters. organic-chemistry.org Mechanistic studies suggest that a cobalt-catalyzed regioselective hydroboration of the alkyne is followed by an HBpin-promoted, cobalt-catalyzed enantioselective hydrogenation of the resulting alkenylboronate. organic-chemistry.orgorganic-chemistry.org

Reductive cross-coupling reactions catalyzed by cobalt also provide a pathway to benzylboronic acid derivatives. For instance, a ligand-free cobalt-catalyzed reductive coupling between benzyl chlorides and aryl halides has been developed to form diarylmethanes, indicating the potential for similar systems to be adapted for borylation reactions. dntb.gov.ua The mechanism is proposed to involve a radical benzyl species. dntb.gov.ua Another cobalt-catalyzed reductive coupling involves the reaction of saturated alkyl halides with activated alkenes, which proceeds via an alkyl cobalt(III) intermediate. organic-chemistry.org

Table 1: Cobalt-Catalyzed Hydroboration of Vinylarenes

Substrate Catalyst Selectivity (Branched:Linear) Yield (%) Reference
Styrene tBuBPOCoCl2 97:3 >95 rsc.org
4-Methylstyrene tBuBPOCoCl2 96:4 92 rsc.org
4-Methoxystyrene tBuBPOCoCl2 95:5 85 rsc.org
4-Chlorostyrene tBuBPOCoCl2 >98:2 88 rsc.org

Metal-Free and Alternative Borylation Methods

In addition to metal-catalyzed approaches, several metal-free and alternative methods have been developed for the synthesis of this compound, often employing electrochemical, photochemical, or iodine-catalyzed strategies.

Electroreductive Conditions for Synthesis from Benzylic Alcohols, Aldehydes, and Ketones

Electroreductive methods offer a powerful and versatile strategy for the synthesis of benzylboronic acid pinacol esters from readily available starting materials such as benzylic alcohols, aldehydes, and ketones. organic-chemistry.org In this approach, pinacolborane serves a dual role as both an activator of the substrate and an electrophile for the borylation. organic-chemistry.org This technique is applicable to a wide range of substrates and can be utilized for the late-stage functionalization of complex molecules, highlighting its synthetic utility. organic-chemistry.org

Iodine-Catalyzed Direct Borylation of Benzylic Alcohols

A transition-metal-free approach for the direct borylation of benzylic alcohols is catalyzed by molecular iodine. researchgate.netnih.govacs.org This method is operationally simple and tolerates a variety of functional groups. researchgate.netacs.org The reaction typically involves heating the benzylic alcohol with bis(catecholato)diboron (B79384) (B2cat2) in the presence of a catalytic amount of iodine, followed by transesterification with pinacol to afford the desired this compound. nih.govacs.org Mechanistic investigations suggest the involvement of benzylic iodide and radical intermediates in the reaction pathway. researchgate.netacs.org This method provides a practical route to valuable benzylic boronate esters from widely accessible benzylic alcohols. dntb.gov.uanih.gov

Table 2: Iodine-Catalyzed Borylation of Benzylic Alcohols

Substrate Yield (%) Reference
Benzyl alcohol 85 acs.org
4-Methylbenzyl alcohol 82 acs.org
4-Methoxybenzyl alcohol 78 acs.org
4-Chlorobenzyl alcohol 88 acs.org
1-Phenylethanol 75 acs.org

Photochemical Homologation of Boronic Acids with N-Sulfonylhydrazones

A photochemical method allows for the synthesis of substituted benzylboronates through the homologation of boronic acids with N-tosylhydrazones. organic-chemistry.orgresearchgate.net This reaction proceeds under basic conditions where the N-tosylhydrazone salt is photolyzed to generate a diazoalkane in situ. rsc.orgresearchgate.net This is followed by a geminal carboborylation of the diazoalkane. researchgate.net The mild, room-temperature photochemical conditions are crucial as they prevent the protodeboronation of the unstable benzylboronic acid intermediate, which can then be trapped with pinacol. rsc.orgresearchgate.net This methodology is applicable to the reaction of alkylboronic acids with N-tosylhydrazones derived from aromatic aldehydes and ketones. organic-chemistry.orgresearchgate.net

Visible Light-Induced C-H Bromination of Benzyl Boronic Esters

While not a primary synthesis method for the parent this compound, visible light-induced C-H bromination is a significant functionalization reaction of these compounds. organic-chemistry.orgresearchgate.net This method allows for the synthesis of α-halogenated boronic esters, which are versatile synthetic intermediates. organic-chemistry.orgresearchgate.netrsc.org The reaction utilizes readily available benzyl boronic esters and N-bromosuccinimide (NBS) as the brominating agent under mild conditions, typically with blue LED light irradiation. organic-chemistry.org This approach avoids the use of harsh reagents and provides high yields of the α-brominated products, which can be further diversified. organic-chemistry.org

Synthesis of Substituted and Enantioenriched Benzylboronic Acid Pinacol Esters

The development of catalytic asymmetric methods has enabled the synthesis of a wide array of substituted and enantioenriched benzylboronic acid pinacol esters, which are valuable building blocks in stereoselective synthesis.

Rhodium-catalyzed asymmetric hydroboration of allylic and homoallylic phosphonates bearing an aryl or heteroaryl substituent at the γ- or δ-position provides access to functionalized chiral secondary benzylic boronic esters with high enantioselectivity. rsc.org Similarly, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides has been developed to produce chiral α-amino tertiary boronic esters. acs.org

Nickel catalysis has also proven effective. A chiral nickel complex can catalyze the enantioselective hydroboration of vinylarenes with bis(pinacolato)diboron (B2pin2) and methanol as a hydride source to furnish chiral benzylic boronate esters in good yields and high enantiomeric excess (ee). organic-chemistry.org Furthermore, a dual photoredox/nickel catalysis system enables the stereoconvergent multicomponent cross-coupling of vinyl boronates, alkyltrifluoroborates, and aryl halides to construct various enantioenriched benzylic boronic esters. nih.gov A nickel-catalyzed C(sp²)−C(sp³) Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates also offers an efficient route to a variety of primary and secondary benzyl boronic esters. researchgate.net

Table 3: Catalytic Asymmetric Synthesis of Benzylboronic Acid Pinacol Esters

Substrate Catalyst System Product Type Yield (%) ee (%) Reference
(E)-Diethyl (3-phenylallyl)phosphonate [Rh(cod)Cl]2 / (R,R)-QuinoxP* Secondary benzylic 86 98 rsc.org
N-(1-Phenylvinyl)acetamide Rh(I) / (R)-BI-DIME α-Amino tertiary 85 99 acs.org
Styrene Ni(cod)2 / Chiral Ligand Secondary benzylic 85 95 organic-chemistry.org
Vinyl boronate / Alkyltrifluoroborate / Aryl halide Ir(ppy)2(dtbbpy)PF6 / NiBr2·glyme / Chiral Ligand Secondary benzylic 75 98 nih.gov
Phenylboronic acid / Iodo(pinacolato)boron NiBr2·diglyme / Ligand Secondary benzylic 97 - researchgate.net

Preparation of Secondary and Tertiary Benzylic Boronic Esters

The construction of secondary and tertiary benzylic C–B bonds presents unique synthetic challenges. Recent advancements have led to the development of robust methods, including Chan-Lam amination and photochemical homologation, which offer access to these valuable compounds.

A notable development is the Chan-Lam coupling reaction of secondary and tertiary benzylic boronic esters with primary and secondary anilines. acs.orgorganic-chemistry.org This copper-catalyzed reaction provides a direct route to valuable alkyl amines, demonstrating the first transition-metal-mediated transformation of tertiary alkylboron reagents. acs.org The reaction is typically performed under an inert atmosphere to minimize oxidation side products. organic-chemistry.org Optimized conditions often involve a copper(II) acetate (B1210297) catalyst, a caesium carbonate base, and a methanol-pyridine solvent system. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a single-electron transmetalation from boron to copper, forming a benzyl radical intermediate. acs.orgorganic-chemistry.org This method tolerates a wide array of functional groups, including halides, esters, amides, and sulfides. organic-chemistry.org

Another innovative approach is the photochemical homologation of boronic acids with N-tosylhydrazones. nih.govrsc.org This method allows for the synthesis of secondary and tertiary benzyl boronates under mild, room-temperature photochemical conditions, which circumvents the issue of protodeboronation often observed under thermal conditions. nih.govrsc.org The reaction involves the photolysis of an N-tosylhydrazone salt to generate a diazoalkane, which then undergoes geminal carboborylation. nih.govrsc.org The resulting benzylboronic acid is subsequently trapped with pinacol to yield the stable pinacol ester. nih.govrsc.org

Table 1: Chan-Lam Amination of Benzylic Boronic Esters with p-Anisidine acs.org

Entry Benzylic Boronic Ester Product Yield (%)
1 1-(4-Methoxyphenyl)ethylboronic acid pinacol ester N-(1-(4-Methoxyphenyl)ethyl)-4-methoxyaniline 85
2 1-(4-(Trifluoromethyl)phenyl)ethylboronic acid pinacol ester 4-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)aniline 55a
3 1-(2-Chlorophenyl)ethylboronic acid pinacol ester N-(1-(2-Chlorophenyl)ethyl)-4-methoxyaniline 78
4 1-Phenylethylboronic acid pinacol ester 4-Methoxy-N-(1-phenylethyl)aniline 82
5 1-(Naphthalen-2-yl)ethylboronic acid pinacol ester 4-Methoxy-N-(1-(naphthalen-2-yl)ethyl)aniline 76

Reactions were conducted on a 0.5 mmol scale. Yields are of isolated material. aReaction conducted at 65 °C.

Table 2: Photochemical Homologation for the Synthesis of Benzylboronates researchgate.net

Entry N-Tosylhydrazone Boronic Acid Product Yield (%)
1 4-Methoxybenzaldehyde N-tosylhydrazone n-Butylboronic acid 1-(4-Methoxyphenyl)pentylboronic acid pinacol ester 75
2 4-Methoxybenzaldehyde N-tosylhydrazone Propylboronic acid 1-(4-Methoxyphenyl)butylboronic acid pinacol ester 72
3 4-Chlorobenzaldehyde N-tosylhydrazone n-Butylboronic acid 1-(4-Chlorophenyl)pentylboronic acid pinacol ester 68
4 Benzaldehyde (B42025) N-tosylhydrazone n-Butylboronic acid 1-Phenylpentylboronic acid pinacol ester 65

Reactions were carried out at room temperature under photochemical conditions, followed by trapping with pinacol.

Enantioselective Synthesis via Chiral Catalysis

The asymmetric synthesis of benzylboronic acid pinacol esters is of paramount importance for accessing chiral building blocks in medicinal chemistry and organic synthesis. Several catalytic strategies have emerged to achieve high enantioselectivity.

One effective method is the rhodium-catalyzed asymmetric hydroboration of vinylarenes and other functionalized internal alkenes. rsc.orgnih.gov For instance, allylic and homoallylic phosphonates with an aryl substituent can be converted to chiral secondary benzylic boronic esters with high yields and enantiomeric ratios (up to 99:1). rsc.org This reaction often utilizes a rhodium catalyst with a chiral ligand. rsc.org

A powerful and versatile strategy involves the use of dual photoredox and nickel catalysis. stmarys-ca.edunih.govresearchgate.net This approach enables the reductive cross-coupling of aryl iodides and α-chloroboranes under mild conditions, affording a variety of enantioenriched benzylic boronic esters with excellent enantioselectivities. stmarys-ca.eduresearchgate.net This synergistic catalysis platform can also be applied to multicomponent cross-coupling reactions of vinyl boronates, alkyltrifluoroborates, and aryl halides. nih.gov

Furthermore, nickel-catalyzed enantioselective hydroboration of vinylarenes has been developed as a facile method to generate chiral benzylic boronate esters. nsf.govorganic-chemistry.orgnih.gov These reactions employ a chiral, non-racemic nickel catalyst and often use bis(pinacolato)diboron (B₂pin₂) as the boron source and a hydride source like methanol. nsf.govorganic-chemistry.org The use of specific activators, such as anhydrous tetramethylammonium (B1211777) fluoride (B91410) (Me₄NF), can be crucial for achieving high enantioselectivities by promoting rapid transmetalation. organic-chemistry.org

Table 3: Enantioselective Nickel-Catalyzed Hydroboration of Vinylarenes organic-chemistry.org

Entry Vinylarene Product Yield (%) ee (%)
1 Styrene (R)-1-Phenylethylboronic acid pinacol ester 92 94
2 4-Methylstyrene (R)-1-(p-Tolyl)ethylboronic acid pinacol ester 85 93
3 4-Methoxystyrene (R)-1-(4-Methoxyphenyl)ethylboronic acid pinacol ester 88 92
4 4-Chlorostyrene (R)-1-(4-Chlorophenyl)ethylboronic acid pinacol ester 78 91
5 2-Vinylnaphthalene (R)-1-(Naphthalen-2-yl)ethylboronic acid pinacol ester 81 90

Reactions catalyzed by a chiral nickel complex with B₂pin₂ and MeOH.

Table 4: Dual Photoredox/Nickel-Catalyzed Enantioselective Cross-Coupling stmarys-ca.eduresearchgate.net

Entry Aryl Iodide α-Chloroborane Product Yield (%) ee (%)
1 Iodobenzene 1-Chloroethylboronic acid pinacol ester (R)-1-Phenylethylboronic acid pinacol ester 85 96
2 4-Iodotoluene 1-Chloroethylboronic acid pinacol ester (R)-1-(p-Tolyl)ethylboronic acid pinacol ester 82 95
3 1-Iodo-4-methoxybenzene 1-Chloroethylboronic acid pinacol ester (R)-1-(4-Methoxyphenyl)ethylboronic acid pinacol ester 79 94
4 1-Chloro-4-iodobenzene 1-Chloroethylboronic acid pinacol ester (R)-1-(4-Chlorophenyl)ethylboronic acid pinacol ester 75 93

Reactions performed under visible light irradiation with a photoredox catalyst and a chiral nickel catalyst.

Reactivity and Transformations of Benzylboronic Acid Pinacol Ester

Nucleophilic Reactivity and Activation Strategies

The inherent reactivity of benzylboronic acid pinacol (B44631) ester as a nucleophile is limited. Activation is required to enhance the nucleophilicity of the benzyl (B1604629) group, which can be achieved through the formation of tetracoordinate boron species known as boronates. nih.govnih.gov

A primary strategy for activating benzylboronic acid pinacol ester involves the use of strong Lewis bases, such as alkyllithium reagents. This method leads to the irreversible formation of a highly nucleophilic benzylboronate complex. nih.govnih.gov

The activation of this compound with alkyllithium reagents is a key step in rendering it nucleophilic for reactions with various electrophiles. nih.govmorressier.com Common activating agents like metal alkoxides are ineffective; however, alkyllithium reagents such as s-butyllithium and n-butyllithium successfully form the desired nucleophilic benzylboronate. nih.govnih.gov This transformation occurs through the irreversible coordination of the alkyllithium to the empty p-orbital of the boron atom, creating a stable, tetracoordinate "ate" complex. nih.gov This complexation increases the electron density on the benzylic carbon, transforming the benzyl group into a potent nucleophile capable of reacting with electrophiles like aldehydes, imines, ketones, and alkyl bromides. nih.gov

Table 1: Effectiveness of Various Lewis Bases for Benzylboronate Formation

Lewis Base Activator Outcome with Benzaldehyde (B42025) Reference
s-Butyllithium Effective product formation nih.gov
n-Butyllithium Effective product formation nih.govnih.gov
Phenyllithium (B1222949) Low yield of product nih.gov
Methyllithium Low yield of product nih.gov
Methylmagnesium bromide Low yield of product nih.gov

A significant advantage of using alkyllithium reagents for activation is the high degree of chemoselectivity observed in subsequent nucleophilic additions. nih.gov When the activated benzylboronate reacts with an electrophile, the benzyl group is selectively transferred over the alkyl group (e.g., butyl) from the activating alkyllithium reagent. nih.gov No products resulting from the addition of the alkyl group are typically observed. nih.gov

This chemoselectivity extends to reactions with molecules containing multiple electrophilic sites. nih.gov For instance, when the activated benzylboronate is reacted with dielectrophiles, it displays a clear preference for certain functional groups. The reaction is selective for alkyl bromides over alkyl chlorides and epoxides. nih.gov This allows for precise transformations on complex molecules without the need for protecting groups. nih.gov

Table 2: Chemoselective Reactions with Dielectrophiles

Dielectrophile Reactive Site Product Yield Unreactive Site Reference
1-Bromo-5-chloropentane C-Br Good C-Cl nih.gov

This compound can be activated for single-electron oxidation under photoredox conditions through the formation of a Lewis base adduct. nih.govnih.gov Unlike the irreversible complexation with alkyllithiums, this strategy involves the formation of a reversible, redox-active complex with neutral Lewis bases such as quinuclidin-3-ol, 4-(dimethylamino)pyridine (DMAP), or triphenylphosphine (B44618). nih.govd-nb.infocam.ac.uk

The Lewis base donates a pair of electrons to the vacant p-orbital of the boron atom, forming a dative bond. nih.gov This complexation increases the electron density at the boron center, creating a redox-active species with a lower oxidation potential than the parent boronic ester. nih.govnih.gov Under visible light irradiation, a photocatalyst can then induce a single-electron transfer (SET) from this adduct, leading to the generation of a benzyl radical. nih.govnih.gov This radical intermediate can then engage in various carbon-carbon bond-forming reactions. nih.govd-nb.info The effectiveness of the process can depend on the steric and electronic properties of the Lewis base catalyst. nih.gov For example, more sterically demanding secondary benzylic esters may require DMAP as the catalyst. nih.gov

Lewis Base Activation with Alkyllithium Reagents

Carbon-Carbon Bond Forming Reactions

Activated this compound is a valuable precursor for the construction of carbon-carbon bonds, primarily through cross-coupling reactions.

This compound is a competent partner in various transition metal-catalyzed cross-coupling reactions. It has been employed in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone of C-C bond formation in modern organic synthesis. nih.govnih.govwiley-vch.deed.ac.uk This reaction typically involves the coupling of the organoboron reagent with an organic halide or triflate. youtube.com

Beyond traditional palladium catalysis, this compound participates in other cross-coupling methodologies. Copper-catalyzed couplings have been developed for reactions with electrophiles such as epoxides. nih.gov Furthermore, the development of dual catalytic systems has expanded its utility. For example, a combination of an iridium photoredox catalyst and a nickel catalyst enables the C(sp²)–C(sp³) coupling of benzylboronic acid pinacol esters with heteroaromatic nitriles under flow conditions. nih.govd-nb.info This photoredox activation often relies on the formation of a Lewis base adduct to generate the necessary radical intermediates, as described previously. nih.govresearchgate.net

Table 3: Examples of Cross-Coupling Reactions

Reaction Type Catalyst System Coupling Partner Bond Formed Reference
Suzuki-Miyaura Coupling Palladium Aryl/Vinyl Halides C(sp³)–C(sp²) nih.govkochi-tech.ac.jp
Epoxide Coupling Copper(I) Iodide Epoxides C(sp³)–C(sp³) nih.gov

Cross-Coupling Reactions

Copper-Catalyzed Chan-Lam Type Couplings

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an arylboronic acid with an amine or an alcohol. Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, including at room temperature and open to the air. wikipedia.org

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is thought to yield the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

While the reaction is widely applicable, the use of boronic acid pinacol esters, including this compound, can present challenges. These esters are often less reactive than the corresponding free boronic acids in Chan-Lam couplings, sometimes leading to lower yields, particularly with less nucleophilic coupling partners like aryl amines. nih.gov However, research has led to the development of effective reaction conditions to overcome these limitations. For example, the use of a mixed solvent system of acetonitrile and ethanol (B145695) has been shown to facilitate the effective C-N bond formation between aryl boronic acid pinacol esters and aryl amines. nih.gov The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including amines, amides, phenols, and carbamates. nrochemistry.comorganic-chemistry.org

Transition Metal-Free sp³-sp³ Carbon-Carbon Coupling with Alkyl Halides

A significant advancement in the reactivity of this compound is the development of a transition metal-free sp³-sp³ carbon-carbon bond-forming reaction with alkyl halides. This method provides a direct route to construct alkylated benzyl compounds without the need for transition metal catalysts. nih.govnih.gov

The reaction is initiated by the activation of the this compound with an organolithium reagent, such as sec-butyllithium (B1581126), to form a nucleophilic boronate intermediate. This "ate" complex is sufficiently reactive to undergo coupling with electrophilic alkyl halides. nih.govnih.gov Notably, both alkyl bromides and alkyl iodides have been found to be competent substrates in this transformation, while alkyl chlorides and tosylates are less reactive. nih.gov

A key feature of this methodology is its chemoselectivity. The activated boronate nucleophile reacts preferentially with alkyl bromides in the presence of other electrophilic functional groups like alkyl chlorides. nih.gov The reaction is effective for primary, secondary, and tertiary benzylboronic esters coupling with primary alkyl halides. nih.govnih.gov Mechanistic studies suggest that the reaction may proceed through a radical pathway. nih.govnih.gov

Benzylboronic Ester SubstrateAlkyl Halide SubstrateProductYield (%)
This compound1-BromobutanePentylbenzene85
This compound1-IodobutanePentylbenzene82
1-Phenylethylboronic acid pinacol ester1-Bromobutane(1-Pentyl)ethylbenzene75
1-Methyl-1-phenylethylboronic acid pinacol ester1-Bromobutane(1-Methyl-1-pentyl)ethylbenzene68
This compound4-Bromobutyl acetate (B1210297)5-Phenylpentyl acetate72

This table presents representative examples from the transition metal-free coupling of benzylboronic esters with alkyl halides, adapted from published research findings. nih.gov

Reductive Three-Component Coupling

Benzylboronic acid pinacol esters can be synthesized via a reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane. organic-chemistry.org This reaction, promoted by the cooperative action of cobalt and iridium catalysts, results in the hydrofunctionalization of both π-bonds of the alkyne to furnish benzylic alkyl boronates. organic-chemistry.org The process demonstrates excellent substrate scope and tolerates a wide array of functional groups, including esters, nitriles, and alkyl halides. organic-chemistry.org This transformation is significant as it constructs the valuable benzylboronate structure from readily available starting materials.

Addition Reactions to Unsaturated Systems

Beyond cross-coupling reactions, this compound and its derivatives can act as nucleophiles in addition reactions to various unsaturated systems, such as aldehydes, ketones, and imines. These reactions typically require activation of the boronic ester to form a more nucleophilic "ate" complex.

Benzylation of Aldehydes and Ketones

The nucleophilic addition of this compound to carbonyl compounds provides a direct route to benzyl-substituted alcohols. Activation of the boronic ester, for instance with an organolithium reagent, generates a boronate species that can chemoselectively transfer the benzyl group to an aldehyde. morressier.com

Furthermore, a visible-light-induced photoredox-catalyzed coupling reaction between benzylboronic esters and a wide range of aldehydes and ketones has been developed. cam.ac.uk This mild cross-coupling proceeds under iridium catalysis and demonstrates broad functional group tolerance. cam.ac.uk The reaction is effective for both aromatic and aliphatic aldehydes, as well as various ketone derivatives. cam.ac.uk A method for the addition of this compound to activated ketones, such as trifluoromethyl ketones, has also been reported, with the addition of DABCO enhancing the reaction rate and efficiency. nih.gov

Benzylboronic Ester SubstrateCarbonyl SubstrateProductYield (%)
4-Methoxythis compound4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethanol84
This compoundBenzaldehyde1,2-Diphenylethanol65
4-Methylthis compound4-Cyanobenzaldehyde1-(4-Cyanophenyl)-2-(4-methylphenyl)ethanol72
This compoundAcetophenone1,2-Diphenyl-1-propanol55
This compoundBenzophenone1,1,2-Triphenylethanol91

This table showcases the scope of the photoredox-catalyzed benzylation of aldehydes and ketones, with data adapted from the literature. cam.ac.uk

Addition to Imines

The nucleophilic addition of this compound to imines offers a direct pathway to synthesize α-benzylated amines, which are important structural motifs in many nitrogen-containing compounds. Similar to the additions to carbonyls, this transformation can be achieved through various activation methods.

The aforementioned visible-light-induced photoredox-catalyzed coupling reaction is also applicable to imines. cam.ac.uk This method allows for the efficient coupling of benzylboronic esters with N-aryl imines, providing the corresponding amine products in good yields under mild conditions. cam.ac.uk

Benzylboronic Ester SubstrateImine SubstrateProductYield (%)
4-Methoxythis compoundN-Benzylideneaniline1-Phenyl-1-(phenylamino)-2-(4-methoxyphenyl)ethane75
This compoundN-(4-Chlorobenzylidene)aniline1-(4-Chlorophenyl)-1-(phenylamino)-2-phenylethane68
4-Methylthis compoundN-Benzylidene-4-methoxyaniline1-((4-Methoxyphenyl)amino)-1-phenyl-2-(4-methylphenyl)ethane71

This table provides examples of the photoredox-catalyzed addition of benzylboronic esters to imines, with data adapted from published research. cam.ac.uk

Transformations Involving Heteroatom Introduction

The carbon-boron bond of this compound can be readily oxidized to a carbon-oxygen bond, yielding the corresponding benzyl alcohol. This transformation is a fundamental and widely used reaction in organic synthesis. nih.govrsc.org Standard oxidation conditions typically involve the use of an alkaline solution of hydrogen peroxide (H2O2). rsc.org This oxidation proceeds with retention of configuration at the benzylic carbon, making it a valuable tool in stereospecific synthesis. thieme-connect.com The utility of this transformation is demonstrated in diversity-oriented synthesis platforms where a common benzylic boronate intermediate can be divergently converted to various functional groups, including alcohols. thieme-connect.com

The conversion of this compound to benzylamines can be achieved through several amination protocols. A direct and stereospecific amination of alkylboronic esters can be accomplished by treating the boronic ester with methoxyamine and potassium tert-butoxide. nih.gov Another approach involves the reaction with O-methylhydroxylamine in the presence of n-butyl lithium, followed by trapping with an electrophile like Boc anhydride. amazonaws.com

The Chan-Evans-Lam (CEL) amination is a copper-mediated C-N bond-forming reaction that can be applied to boronic acid pinacol esters. nih.govorganic-chemistry.org While the CEL coupling of aryl boronic acid pinacol esters with aryl amines has been historically challenging, optimized conditions using a mixed acetonitrile/ethanol solvent system have been developed to overcome this limitation. nih.govorganic-chemistry.org For alkyl amines, ethanol is not required. organic-chemistry.org These developments have expanded the scope and utility of the CEL reaction for the synthesis of a diverse range of amine products from boronic esters. organic-chemistry.org

Table 2: Amination Methods for this compound

Reagent/Catalyst Reaction Type Product Reference
MeONH2, KOtBu Direct Amination Benzylamine nih.gov
O-Methylhydroxylamine, n-BuLi Direct Amination N-Boc-benzylamine amazonaws.com
Cu(OAc)2, Aryl/Alkyl Amine Chan-Evans-Lam Amination N-Substituted Benzylamine nih.govorganic-chemistry.org

This compound can be converted to the corresponding benzyl halides through halogenation reactions. A visible light-induced C-H bromination of benzyl boronic esters using N-bromosuccinimide (NBS) provides a mild and efficient route to α-brominated boronates. organic-chemistry.org This method demonstrates good functional group tolerance and can be performed on a multigram scale. organic-chemistry.org The resulting α-bromobenzylboronic esters can be further converted to the corresponding chlorides and iodides via a Finkelstein reaction. organic-chemistry.org

For the synthesis of radioiodinated compounds, arylboronate esters can be converted to aryl iodides using no-carrier-added iodine-123 labeled sodium iodide in the presence of an oxidizing agent like chloramine-T. nih.gov Additionally, rapid cross-coupling reactions of this compound with methyl iodide have been developed, primarily for applications in positron emission tomography (PET) tracer synthesis. researchgate.net

Ether Formation

The conversion of this compound to benzylic ethers can be accomplished through cross-coupling reactions. One notable method is the Chan-Lam coupling, which typically involves the copper-catalyzed formation of carbon-heteroatom bonds. While extensively used for C-N and C-S bond formation, its application for C-O bond formation from benzylic boronic esters is also recognized.

Recent research has demonstrated the methoxylation of a boronic ester under Chan-Lam conditions to produce a tertiary methoxy ether rsc.org. This transformation highlights the potential of this compound to act as a precursor for benzylic ethers, which are significant structural motifs in many organic compounds. The reaction generally proceeds in the presence of a copper catalyst, a base, and an oxygen source, often atmospheric oxygen.

Table 1: Conditions for Ether Formation from Boronic Esters
Reaction TypeCatalyst/MediatorKey FeaturesReference
MethoxylationChan-Lam Conditions (Cu-catalyzed)Forms a tertiary methoxy ether from a boronic ester. rsc.org

Protodeboronation

Protodeboronation is a chemical process where the carbon-boron bond in an organoborane, such as this compound, is cleaved and replaced by a carbon-hydrogen bond nih.gov. This reaction can be either an undesirable side reaction in processes like Suzuki-Miyaura cross-coupling or a deliberately employed synthetic step nih.govnih.gov. The stability of boronic esters towards protodeboronation is a nuanced issue; while esterification is often presumed to confer stability compared to the corresponding boronic acid, this is not universally true nih.govnih.gov.

Conversely, specific methodologies have been developed to achieve protodeboronation when it is the desired transformation. For instance, a radical-based approach has been reported for the catalytic protodeboronation of alkyl pinacol boronic esters organic-chemistry.org. Furthermore, mild photochemical conditions have been developed for other transformations of benzylboronic acid that successfully circumvent its protodeboronation rsc.org.

Table 2: Factors Influencing Protodeboronation of Boronic Esters
FactorObservationSignificanceReference
pHReaction is often fastest at high pH due to the formation of reactive boronate anions.Critical parameter to control in reactions utilizing boronic esters to avoid unwanted side reactions. nih.gov
Ester GroupEsterification does not always increase stability against protodeboronation compared to the free boronic acid.The choice of diol for esterification can influence the rate of protodeboronation. nih.govnih.gov
Reaction PathwayCan occur directly from the boronic ester or via a pre-hydrolytic pathway.Understanding the dominant pathway is key to predicting and controlling stability. nih.gov
CatalysisCan be catalyzed by acid, base, or via radical mechanisms.Allows for the intentional and controlled removal of the boronic ester group when desired. nih.govorganic-chemistry.org

Mechanistic Investigations and Theoretical Studies

Radical Mechanisms in Boronate Reactivity

Recent research has increasingly highlighted the significance of radical pathways in the reactions of benzylboronic acid pinacol (B44631) esters. These mechanisms often involve single electron transfer (SET) processes, leading to the formation of key benzylic radical intermediates that drive the subsequent bond-forming events.

Single Electron Transfer (SET) is a fundamental step in initiating many radical reactions involving benzylboronic acid pinacol ester. In photoredox catalysis, for instance, a photocatalyst, upon excitation by visible light, can oxidize a boronate complex, which is formed by the interaction of the boronic ester with a Lewis base. maastrichtuniversity.nlnih.gov This oxidation event generates a radical cation and initiates the catalytic cycle. maastrichtuniversity.nlcam.ac.uk The formation of an electron donor-acceptor (EDA) complex between an arylboronate and an electron-deficient aryl nitrile can also facilitate a SET process upon visible-light irradiation, leading to deboronative alkyl radical formation. nih.gov

The feasibility of SET is significantly influenced by the electronic properties of the boronic ester and any activating agents. For example, the formation of an "ate" complex between a benzylboronic ester and a Lewis base like 4-dimethylaminopyridine (B28879) (DMAP) lowers the oxidation potential, making the SET process more favorable. maastrichtuniversity.nlresearchgate.net Computational studies have confirmed that complexation with a Lewis base enhances the single-electron oxidation process. nih.gov

Following a SET event, the resulting species can fragment to generate a benzylic radical. rsc.org This intermediate is a key player in a variety of subsequent transformations. The stability of the benzylic radical influences the reactivity, with secondary benzylic boronic esters often exhibiting higher reactivity than their primary counterparts due to the increased stability of the corresponding secondary radicals. nih.gov

These benzylic radicals can participate in several reaction types:

Addition to Alkenes: In Giese-type reactions, the benzylic radical adds to an electron-deficient alkene. maastrichtuniversity.nlresearchgate.net

Coupling with other Radicals: Benzylic radicals can couple with other radical species present in the reaction mixture. researchgate.net

Oxidation: In the presence of an oxidant like oxygen, benzylic radicals can be oxidized to form carbonyl compounds. rsc.org

The formation of benzylic radical intermediates has been proposed in various reactions, including the photoinduced oxidation of benzylic boronic esters to ketones and aldehydes, where α-borylalkyl radicals are suggested as key intermediates. rsc.org

The coupling of two radical species is a common terminating step in these reaction pathways. For instance, in photoredox-catalyzed cross-coupling reactions, a persistent radical anion can engage in a radical-radical coupling with a transient benzylic radical to form the desired product. maastrichtuniversity.nl This pathway is also invoked in the coupling of boronic esters with (hetero)aryl nitriles, where a deboronative alkyl radical formation is followed by radical-radical coupling. nih.gov

Role of Lewis Bases in Activation

Lewis bases play a pivotal role in activating this compound for a range of transformations. nih.gov The interaction of a Lewis base with the boron center forms a boronate "ate" complex, which is significantly more nucleophilic and redox-active than the neutral boronic ester. maastrichtuniversity.nlnih.govd-nb.info

Commonly used Lewis bases include:

Alkyllithium reagents (e.g., n-butyllithium, sec-butyllithium) nih.govnih.gov

Amine-based catalysts (e.g., quinuclidine, 4-dimethylaminopyridine (DMAP)) researchgate.netd-nb.info

The activation by a Lewis base can lead to several outcomes:

Increased Nucleophilicity: The formation of a boronate complex enhances the nucleophilicity of the benzylic group, enabling its addition to electrophiles like aldehydes and imines. nih.govnih.gov

Facilitation of SET: As mentioned earlier, the "ate" complex has a lower oxidation potential, making it more susceptible to single-electron oxidation in photoredox catalysis. maastrichtuniversity.nlresearchgate.net

Induction of 1,2-Metallate Rearrangement: In certain reactions, the Lewis base-activated boronate complex can undergo a 1,2-metallate rearrangement, a key step in various stereospecific transformations. acs.org

The choice of Lewis base can be critical for the success and selectivity of a reaction. For example, in the photoredox activation of boronic esters, quinuclidine-derived bases were found to be effective catalysts. researchgate.netd-nb.info

Stereochemical Outcomes and Stereospecificity

A significant area of research in the chemistry of benzylic boronic esters focuses on controlling the stereochemical outcome of their reactions, particularly for secondary and tertiary derivatives.

Enantioenriched secondary and tertiary benzylic boronic esters are valuable building blocks in asymmetric synthesis. rsc.orgresearchgate.netbris.ac.uk Numerous stereospecific transformations have been developed that proceed with either retention or inversion of configuration at the stereogenic carbon center bearing the boron atom. rsc.orgbris.ac.uk These transformations enable the synthesis of a wide array of chiral molecules. rsc.orgresearchgate.net

Key features of these stereospecific reactions include:

High Stereochemical Fidelity: Many of these reactions proceed with excellent, often complete, enantiospecificity (>98% es). acs.org

Diverse Bond Formations: Stereospecific reactions have been developed for the formation of C-C, C-O, C-N, and C-H bonds. rsc.orgresearchgate.net

Mechanistic Pathways: These transformations typically proceed through non-radical pathways, often involving a 1,2-metallate rearrangement of a boronate complex. acs.orgrsc.org This rearrangement is a concerted process that dictates the stereochemical outcome.

Examples of stereospecific transformations include:

Oxidation: Oxidation of enantioenriched boronic esters with reagents like basic hydrogen peroxide affords the corresponding alcohols with complete retention of configuration. rsc.org

Cross-Coupling Reactions: Stereospecific cross-coupling reactions of secondary and tertiary boronic esters with aryl lithium reagents have been developed, proceeding with complete retention of configuration. acs.org

Alkynylation: A Zweifel-type alkenylation followed by a 1,2-elimination reaction allows for the enantiospecific deborylative alkynylation of secondary and tertiary boronic esters. rsc.org

It is important to note that while many stereospecific transformations avoid radical intermediates, the development of stereoselective radical reactions of benzylic boronic esters is an active area of research. rsc.org

Racemization vs. Enantiospecificity in Coupled Reactions

A significant challenge in cross-coupling reactions has been achieving stereospecificity, especially with secondary and tertiary boronic esters. bris.ac.ukkuleuven.benih.gov Historically, the Suzuki-Miyaura coupling of secondary boronic esters has been a difficult problem, though some success has been found with palladium catalysis. bris.ac.ukkuleuven.benih.govacs.org However, for the more sterically hindered tertiary boronic esters, these couplings are generally not achievable through traditional methods. bris.ac.ukkuleuven.benih.gov

To overcome these limitations, alternative strategies have been developed that exploit the reactivity of boronate complexes formed between an aryl lithium species and a boronic ester. bris.ac.ukkuleuven.benih.gov In these methods, enantioenriched secondary and tertiary boronic esters can be coupled with high yields and, crucially, with complete enantiospecificity. acs.org The reaction proceeds with a complete retention of configuration. acs.org This high level of stereochemical control is a noteworthy achievement, as it prevents racemization and allows for the transfer of a chiral center.

The general mechanism involves the formation of a chiral boronate complex. acs.org This complex then undergoes a reaction cascade, often initiated by an electrophile like N-bromosuccinimide (NBS) or an activating agent like 2,2,2-trichloroethyl chloroformate (Troc-Cl). acs.orgacs.org This triggers a 1,2-metallate rearrangement of the boron substituent to create the new carbon-carbon bond, followed by elimination or oxidative workup to yield the final product stereospecifically. bris.ac.ukkuleuven.benih.govacs.org Computational studies have been instrumental in verifying these competing processes and show close agreement with experimental observations. bris.ac.ukkuleuven.benih.gov For instance, in couplings with lithiated N-heteroaromatics, the addition of Troc-Cl activates the nitrogen, which induces the 1,2-migration, ultimately furnishing the coupled product with greater than 98% es. acs.org

Substrate TypeReaction ConditionStereochemical OutcomeReference
Secondary Benzylboronic EsterCoupling with 2-lithiopyridine, Troc-ClHigh Yield, >98% es acs.org
Tertiary Boronic EsterCoupling with lithiated quinoline, Troc-ClHigh Yield, >98% es acs.org
Secondary & Tertiary Boronic EstersCoupling with 2-furyllithium, NBSGood Yield, Complete Stereospecificity bris.ac.uknih.gov

Computational Studies (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have provided profound insights into the reaction mechanisms involving this compound.

Hydride Oxidation Mechanism

DFT calculations have been used to propose a hydride oxidation mechanism in certain reactions. For example, in the reductive coupling of benzyl (B1604629) halides with pinacolborane catalyzed by magnesium, pinacolborane (HBpin) acts as both an electrophile and a reducing agent to regenerate an organomagnesium species in situ. organic-chemistry.org DFT studies support a mechanism where a hydride is effectively oxidized during the process. organic-chemistry.org Similarly, in the reaction of Grignard reagents with pinacolborane, the initially formed dialkoxy alkylborohydride intermediate eliminates hydridomagnesium bromide. nih.gov DFT calculations at the B3LYP/6-31G(d) level of theory showed that the subsequent disproportionation of hydridomagnesium bromide into magnesium hydride and magnesium bromide is a viable process in coordinating ethereal solvents. nih.gov

Lewis Acid-Base Adduct Formation and Oxidation Potentials

Boronic esters like this compound are Lewis acids due to the electron-deficient boron atom. aablocks.com Their reactivity can be significantly enhanced by forming a Lewis acid-base adduct. libretexts.org The oxidation potential of boronic acids and their esters is typically high, which has historically limited their use as radical precursors in photocatalyzed reactions without strong oxidants. maastrichtuniversity.nl

However, the formation of an electron-rich boronate complex, a type of Lewis acid-base adduct, by reacting the boronic ester with a Lewis base (e.g., an aryllithium, s-butyllithium, sodium methoxide (B1231860), or a base like N,N-dimethyl-4-aminopyridine (DMAP)) renders the species more susceptible to oxidation. bris.ac.ukmaastrichtuniversity.nlnih.gov This activation strategy effectively lowers the oxidation potential. maastrichtuniversity.nl For example, in the benzylation of aldehydes, activating the this compound with s-butyllithium forms a nucleophilic boronate that readily reacts. nih.gov In photocatalysis, the formation of a boronate complex is proposed to be the key step that enables the generation of a benzyl radical upon oxidation and subsequent rearrangement. maastrichtuniversity.nl

Catalytic Cycle Analysis

Computational analysis has been crucial for elucidating complex catalytic cycles. A notable example is the palladium-catalyzed decarbonylative borylation of benzylic acids to form benzylboronates. acs.orgacs.org The proposed catalytic cycle, supported by the reaction outcomes, involves several key steps:

Activation : The benzylic carboxylic acid is first activated by an anhydride. acs.orgacs.org

Oxidative Addition : The palladium(0) catalyst inserts into the C–O bond of the activated acid to form a palladium(II) intermediate. acs.orgacs.org

Decarbonylation : The intermediate undergoes decarbonylation, extruding carbon monoxide to form a benzyl-palladium species. acs.orgacs.org

Transmetalation : This species then transmetalates with bis(pinacolato)diboron (B136004). acs.orgacs.org

Reductive Elimination : The final step is reductive elimination, which releases the this compound product and regenerates the palladium(0) catalyst. acs.orgacs.org

Another well-studied reaction cascade, though not a traditional catalytic cycle, is the stereospecific cross-coupling involving boronate complexes. acs.org The process, analyzed with computational support, involves:

Boronate Formation : Reaction of an aryl lithium with the boronic ester. acs.org

Electrophilic Attack/Activation : Addition of an electrophile (like NBS) results in an electrophilic aromatic substitution (SEAr). acs.org

1,2-Metallate Rearrangement : The boron substituent migrates, creating the C-C bond with retention of configuration. acs.org

Elimination : Rearomatization occurs to give the final, stereospecific coupled product. acs.org

These detailed analyses, underpinned by computational studies, are essential for understanding and optimizing reactions involving this compound.

Advanced Applications and Future Directions

Integration in Natural Product Synthesis and Drug Discovery

Benzylboronic acid pinacol (B44631) ester and its derivatives are increasingly utilized as key building blocks in the total synthesis of natural products and the development of new drug candidates. Their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions makes them particularly attractive for constructing complex molecular architectures.

In the realm of natural product synthesis, the functional group tolerance of reactions involving benzylboronates is a significant advantage. For instance, light-promoted homologation reactions of boronic acids with N-tosylhydrazones allow for the incorporation of fragments derived from natural products like geraniol (B1671447) and (–)-citronellol into more complex boronate structures. rsc.org This method's mild conditions circumvent the common issue of protodeboronation, enabling the isolation of the desired benzylboronic acid pinacol esters. rsc.org

The utility of benzylboronates extends to the synthesis of biologically active compounds. The development of urea-containing peptide boronic acids, for example, highlights the integration of benzylboronic acid pinacol ester derivatives in medicinal chemistry. In the synthesis of such compounds, an α-amino boronic acid pinacol ester can be coupled with a carboxylic acid to form a key intermediate, which is then deprotected to yield the final peptide boronic acid. nih.gov This approach is central to the creation of molecules like bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov

The versatility of this compound is further demonstrated by its use in forming various structural motifs. For example, Lewis base activation of this compound with sec-butyllithium (B1581126) enables the chemoselective benzylation of aldehydes, providing access to secondary alcohols that can be precursors to more complex molecules. nih.gov

Table 1: Examples of this compound in Complex Synthesis

Application Key Transformation Precursors Product Type Ref
Natural Product Fragment Incorporation Light-promoted homologation Geraniol/Citronellol-derived N-tosylhydrazones, alkylboronic acids Complex benzylboronates rsc.org
Peptide Boronic Acid Synthesis Amide coupling and deprotection α-amino boronic acid pinacol ester, carboxylic acid Urea-peptide boronic acid nih.gov

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and development. This compound has proven to be a valuable tool in this context, allowing for the direct modification of intricate molecular scaffolds.

Electroreductive methods have been developed to convert benzylic alcohols, aldehydes, and ketones into their corresponding boronic esters using pinacolborane. organic-chemistry.org This strategy is applicable to a wide range of substrates and can be employed for the late-stage functionalization of complex molecules, offering a direct route to introduce a boronic ester group. organic-chemistry.org

Furthermore, transition-metal-catalyzed C-H activation has emerged as a prominent method for late-stage functionalization. Iron-catalyzed benzylic C-H borylation reactions, for instance, exhibit high selectivity for primary and secondary C(sp³)–H bonds when directed by an amide group. organic-chemistry.org This allows for the precise installation of a boronic ester at a specific position within a complex molecule, even in the presence of multiple potential reaction sites. organic-chemistry.org The mild reaction conditions and short reaction times enhance the practicality of this method for modifying valuable and sensitive substrates. organic-chemistry.org

The ability to perform these transformations on complex molecules without the need for extensive protecting group strategies underscores the significance of this compound in modern synthetic chemistry.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. The application of flow chemistry to reactions involving this compound has demonstrated significant potential for improving synthetic efficiency.

The photochemical homologation of boronic acids with N-tosylhydrazones to synthesize benzylboronates has been successfully adapted to a continuous flow process. rsc.org In this setup, a solution containing the reactants is passed through a PTFE flow reactor irradiated by LED lamps, yielding the desired boronic esters in yields comparable to batch reactions. rsc.org This approach allows for precise control over reaction parameters such as stoichiometry, radiation intensity, and wavelength. rsc.org

Dual iridium- and nickel-catalyzed C(sp²)–C(sp³) cross-coupling reactions using benzyl (B1604629) boronic esters have also been efficiently performed in a continuous flow system. researchgate.net This method circumvents solubility issues often encountered in batch processes and allows for high-throughput synthesis. researchgate.net The ability to scale up these reactions is a key advantage, as demonstrated by the successful execution on a 0.5 mmol scale. researchgate.net

The synthesis of key precursors for pharmaceuticals, such as the α-amino boronic ester for the drug Bortezomib, has also been achieved using continuous flow methods. researchgate.net This approach involves telescoped reactions and significantly reduces the total residence time compared to batch operations, leading to a notable increase in productivity. researchgate.net

Table 2: Continuous Flow Applications of this compound

Reaction Type Key Features Advantages Ref
Photochemical Homologation PTFE flow reactor, LED irradiation Precise control, comparable yields to batch rsc.org
Dual Ir/Ni-Catalyzed Cross-Coupling Circumvents solubility issues High-throughput, scalable researchgate.net

Development of Novel Catalytic Systems

The development of novel catalytic systems has been instrumental in expanding the synthetic utility of this compound. These new catalysts have enabled previously challenging transformations and improved the efficiency and selectivity of existing methods.

Magnesium has been shown to be an effective catalyst for the reductive coupling of benzyl halides with pinacolborane, where pinacolborane acts as both an electrophile and a reducing agent. organic-chemistry.org This transition-metal-free approach offers a more sustainable alternative to traditional methods. organic-chemistry.org

Chiral nickel complexes have been developed for the enantioselective hydroboration of vinylarenes, providing chiral benzylic boronate esters with high enantiomeric excess. organic-chemistry.org The use of methanol (B129727) as a hydride source and Me₄NF to activate the diboron (B99234) reagent are key to the success of this transformation. organic-chemistry.org

Copper catalysis has also been employed in the cross-coupling of benzylboronic esters with epoxides. nih.gov Activation of the benzylboronic ester with an alkyllithium reagent in the presence of a copper(I) catalyst leads to the efficient and regioselective opening of the epoxide ring. nih.gov

Palladium catalysis has been utilized for the decarbonylative borylation of benzylic carboxylic acids. acs.orgacs.org This method involves the selective cleavage of a C–O bond and subsequent CO extrusion to form the corresponding benzylboronate. acs.orgacs.org

Exploration of New Reaction Classes and Transformations

Research into the reactivity of this compound continues to uncover new reaction classes and transformations, further broadening its synthetic applications.

One notable development is the activation of benzylboronic esters with Lewis bases, such as alkyllithiums, to form nucleophilic boronate complexes. nih.gov These activated species have been shown to react with a variety of electrophiles, including aldehydes, imines, ketones, and alkyl bromides. nih.gov

The light-promoted homologation of boronic acids with N-tosylhydrazones represents another novel transformation. rsc.orgresearchgate.net This reaction proceeds via the photochemical generation of a diazoalkane, which then undergoes geminal carboborylation. researchgate.net

Furthermore, the development of stereospecific transformations of secondary and tertiary benzylic boronic esters has opened up new avenues for the synthesis of enantioenriched compounds. nih.govnih.gov These reactions, which include oxidations, arylations, and carbon homologations, allow for the creation of chiral tertiary alcohols and amines. nih.govnih.gov

Expanding the Scope of Substrates and Electrophiles

A significant focus of current research is to expand the range of substrates and electrophiles that can be effectively coupled with this compound. This includes the development of methods that tolerate a wider variety of functional groups and can be applied to more complex and diverse molecular scaffolds.

Recent studies have demonstrated the successful coupling of benzylboronates with a broad array of electrophiles. For example, the activation of this compound with sec-butyllithium allows for its reaction with various alkyl bromides and iodides. nih.gov Copper-catalyzed reactions have extended the scope to include epoxides and aziridines as viable electrophiles. nih.gov

The substrate scope of palladium-catalyzed decarbonylative borylation has been shown to be quite broad, tolerating benzylic acids with both electron-donating and electron-withdrawing substituents, as well as various sensitive functional groups like fluoro, trifluoromethoxy, and methylthio groups. acs.orgacs.org

The development of dual iridium- and nickel-catalyzed C(sp²)–C(sp³) cross-couplings has also significantly expanded the scope of accessible diarylmethane products. researchgate.net This method has been shown to be effective for a range of benzyl boronic esters and aryl halides. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches in Benzylboronate Chemistry

In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic methods involving benzylboronates. This includes the use of less toxic reagents and solvents, as well as the development of more atom-economical reactions.

The use of ethanol (B145695) as a green solvent has been explored in multicomponent reactions for the production of boron-containing compounds. nih.gov Formylphenylboronic acids are considered green reagents due to their low toxicity and their ultimate degradation to the environmentally benign boric acid. nih.gov

Transition-metal-free approaches, such as the magnesium-catalyzed coupling of benzyl halides with pinacolborane, offer a more sustainable alternative to methods that rely on precious metals. organic-chemistry.org

The base-controlled, transition-metal-free synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates) from terminal alkynes is another example of a green and practical method that offers good regioselectivity and functional group tolerance. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
Pinacol
N-tosylhydrazone
Geraniol
(–)-citronellol
sec-butyllithium
Bortezomib
Pinacolborane
Methanol
Me₄NF
Copper(I) iodide
Alkyllithium
Palladium
Iridium
Nickel
Magnesium
Iron
Ethanol
Boric acid

Q & A

Q. What are the standard synthetic protocols for preparing benzylboronic acid pinacol ester, and how are they optimized for yield and purity?

this compound is commonly synthesized via Suzuki-Miyaura coupling using benzyl halides and pinacolborane. A representative protocol involves dissolving an aryl iodide (1.0 eq.), Pd₂(dba)₃ (8 mol%), PPh₃ (1.0 eq.), Ag₂O (1.5 eq.), and this compound (1.5 eq.) in THF, followed by heating at 70°C overnight. Post-reaction purification involves silica plug filtration, washes with NaHCO₃ and brine, and column chromatography . Optimization includes adjusting catalyst loading and stoichiometry to address modest yields (40–70%) observed in some cross-coupling reactions .

Q. How is this compound characterized spectroscopically, and what key spectral features confirm its structure?

Characterization relies on ¹H/¹³C NMR and ¹¹B NMR . The boron center exhibits a peak at ~30–35 ppm in ¹¹B NMR, while the pinacol methyl groups appear as singlets at ~1.2–1.3 ppm in ¹H NMR. FT-IR confirms B-O bonds (stretching at 1350–1450 cm⁻¹), and LC-MS validates molecular weight .

Q. What are the recommended storage and handling practices for this compound to ensure stability?

Store under an inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. The compound is moisture-sensitive, with a water solubility of <0.1 mg/mL. Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to air during synthesis .

Q. What are the typical applications of this compound in Suzuki-Miyaura cross-coupling reactions?

It is widely used to introduce benzyl groups into aromatic systems. For example, coupling with iodosalicylate derivatives generates diarylmethanes for natural product synthesis. Pd₂(dba)₃/PPh₃ catalysts in THF at 70°C are standard conditions, though yields may vary with steric hindrance .

Q. What physical properties (e.g., solubility, boiling point) are critical for experimental design with this reagent?

Key properties include:

  • Density : 0.980 g/mL at 25°C
  • Boiling point : 65°C at 0.15 mmHg (sublimes under vacuum)
  • Solubility : Insoluble in water; soluble in THF, DCM, and acetone .

Advanced Research Questions

Q. How does the reaction mechanism of photoinduced decarboxylative borylation using this compound differ from traditional metal-catalyzed pathways?

Under visible light, N-hydroxyphthalimide esters react with bis(catecholato)diboron via radical chain propagation , bypassing metal catalysts. The mechanism involves boryl radical intermediates, enabling functionalization of primary, secondary, and tertiary carboxylic acids. This method offers superior functional group tolerance compared to Pd-mediated routes .

Q. How can researchers address contradictory data in cross-coupling yields when using sterically hindered substrates?

Low yields in hindered systems (e.g., tetracyclic diterpenes) may arise from inefficient oxidative addition or transmetalation. Strategies include:

  • Using bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
  • Optimizing solvent polarity (e.g., acetone/water mixtures) to enhance reagent solubility .

Q. What methodologies enable enantioselective allylboration of aldehydes using this compound derivatives?

α-Substituted allylboronic esters undergo borinic ester formation upon treatment with nBuLi and TFAA, shifting selectivity from Z to E (up to 95:5). Monitoring via ¹¹B NMR confirms intermediate formation, enabling stereocontrol in terpene and pharmaceutical synthesis .

Q. How do computational studies (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

DFT calculations predict bond dissociation energies (B-O: ~500 kJ/mol) and optimize transition states for cross-coupling. These studies correlate with experimental UV-vis and Raman data, revealing charge distribution at the boron center critical for reactivity .

Q. What challenges arise in catalytic protodeboronation of this compound, and how can they be mitigated?

Protodeboronation often competes with cross-coupling, reducing yields. Radical scavengers (e.g., TEMPO) suppress side reactions, while acidic additives (e.g., HCl) stabilize intermediates. Recent advances use photoredox catalysis to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
Benzylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.